Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate
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Overview
Description
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further linked to a hex-5-ynoate moiety. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Hex-5-ynoate Moiety: This can be achieved through various methods, including the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized using reagents such as potassium permanganate.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate involves its functional groups:
BOC Protecting Group: Provides stability to the amino group during chemical reactions, preventing unwanted side reactions.
Alkyne Moiety: Can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(tert-butoxycarbonyl)amino]butanoate
- Methyl 4-[(tert-butoxycarbonyl)amino]pentanoate
- Methyl 4-[(tert-butoxycarbonyl)amino]heptanoate
Uniqueness
Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate is unique due to its alkyne moiety, which provides additional reactivity compared to similar compounds with only alkane or alkene chains. This makes it particularly useful in the synthesis of complex molecules that require further functionalization.
Properties
CAS No. |
89825-29-6 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoate |
InChI |
InChI=1S/C12H19NO4/c1-6-9(7-8-10(14)16-5)13-11(15)17-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15) |
InChI Key |
FREJYPPPVPBGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C#C |
Origin of Product |
United States |
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